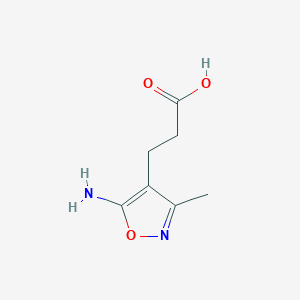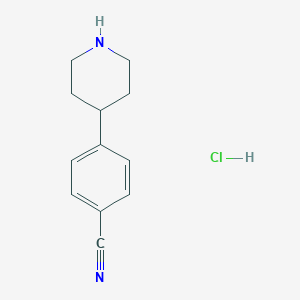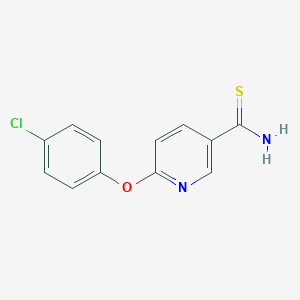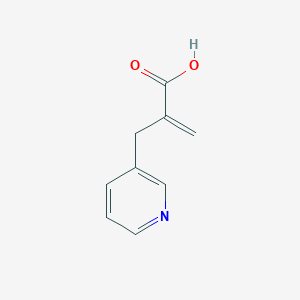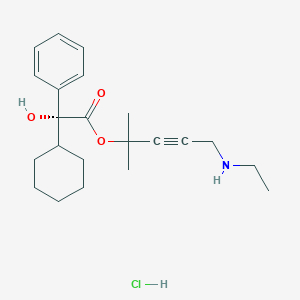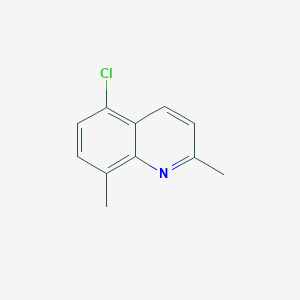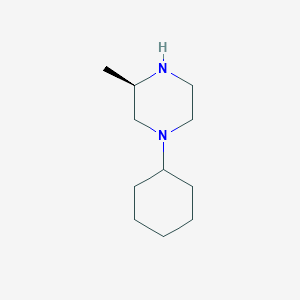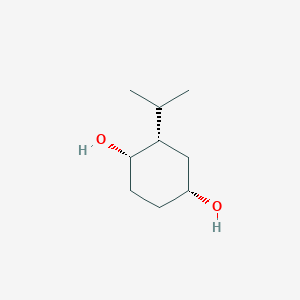
(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol, also known as D-threo-1,4-Dimercapto-2,3-butanediol or DMSA, is a chelating agent used to treat heavy metal poisoning. This compound is a derivative of dimercaprol, a drug used to treat arsenic, gold, and mercury poisoning. DMSA has a high affinity for heavy metals, which allows it to remove them from the body.
Wirkmechanismus
DMSA works by binding to the heavy metal ions in the body and forming a stable complex that can be excreted in the urine. This process is known as chelation. DMSA has a high affinity for heavy metals, which allows it to remove them from the body.
Biochemische Und Physiologische Effekte
DMSA has been shown to have low toxicity and is well-tolerated by the body. It has been shown to be effective in reducing the levels of heavy metals in the body. DMSA has also been shown to have antioxidant properties, which may help protect the body from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DMSA is a commonly used chelating agent in laboratory experiments. It has a high affinity for heavy metals, which makes it an effective tool for studying heavy metal toxicity. However, DMSA can also chelate essential metals, such as zinc and copper, which may affect the results of experiments.
Zukünftige Richtungen
1. Development of new chelating agents with higher affinity for heavy metals and lower affinity for essential metals.
2. Investigation of the potential use of DMSA in the treatment of other conditions, such as Alzheimer's disease and Parkinson's disease.
3. Study of the long-term effects of DMSA treatment on the body.
4. Development of new methods for detecting heavy metal toxicity in the body.
Synthesemethoden
DMSA is synthesized from thiomalic acid, which is produced by the reaction of malic acid with hydrogen sulfide. Thiomalic acid is then esterified with isopropyl alcohol to produce DMSA.
Wissenschaftliche Forschungsanwendungen
DMSA has been extensively studied for its ability to treat heavy metal poisoning. It has been shown to be effective in treating lead, mercury, and arsenic poisoning. DMSA works by binding to the heavy metal ions in the body and forming a stable complex that can be excreted in the urine.
Eigenschaften
CAS-Nummer |
179249-41-3 |
|---|---|
Produktname |
(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol |
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(1S,2S,4R)-2-propan-2-ylcyclohexane-1,4-diol |
InChI |
InChI=1S/C9H18O2/c1-6(2)8-5-7(10)3-4-9(8)11/h6-11H,3-5H2,1-2H3/t7-,8+,9+/m1/s1 |
InChI-Schlüssel |
XSEWIIKMVMWAKL-VGMNWLOBSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C[C@@H](CC[C@@H]1O)O |
SMILES |
CC(C)C1CC(CCC1O)O |
Kanonische SMILES |
CC(C)C1CC(CCC1O)O |
Synonyme |
1,4-Cyclohexanediol,2-(1-methylethyl)-,(1alpha,2alpha,4alpha)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



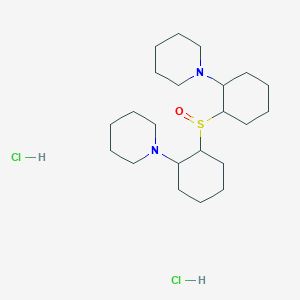

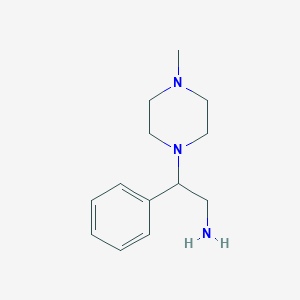
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
